molecular formula C18H20ClN3O2 B1512125 1-(tert-Butyl)-3-((5-chloro-3-(hydroxymethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

1-(tert-Butyl)-3-((5-chloro-3-(hydroxymethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B1512125
M. Wt: 345.8 g/mol
InChI Key: ZPDUZCIPSKYVDS-UHFFFAOYSA-N
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Patent
US09174989B2

Procedure details

A solution of 69 (max 60.7 mmol) in THF (50 mL) obtained from the previous step was degassed with vacuum/flush N2, cooled below 5° C. followed by charged TBAF (79 ml, 1.0 N in THF). The reaction aged at room temperature for 1 h 20 min, cooled below 10° C., quenched with water (100 ml), and diluted with AcOEt (200 mL). Aqueous layer was extracted with AcOEt (100 mL). The combined organic layer was dried with MgSO4, filtered, concentrated and purified by silica gel column (50 to 100% AcOEt/hexane) to give 56 (16.3 g, 78% from 65) as a solid.
Name
69
Quantity
60.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH:7]([CH2:14][C:15]2[C:20]([CH2:21][O:22][Si](C(C)C)(C(C)C)C(C)C)=[CH:19][C:18]([Cl:33])=[CH:17][N:16]=2)[C:6]1=[O:34])([CH3:4])([CH3:3])[CH3:2]>C1COCC1>[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH:7]([CH2:14][C:15]2[C:20]([CH2:21][OH:22])=[CH:19][C:18]([Cl:33])=[CH:17][N:16]=2)[C:6]1=[O:34])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
69
Quantity
60.7 mmol
Type
reactant
Smiles
C(C)(C)(C)N1C(C(C=2C1=NC=CC2)CC2=NC=C(C=C2CO[Si](C(C)C)(C(C)C)C(C)C)Cl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with vacuum/flush N2
TEMPERATURE
Type
TEMPERATURE
Details
cooled below 5° C.
ADDITION
Type
ADDITION
Details
by charged TBAF (79 ml, 1.0 N in THF)
TEMPERATURE
Type
TEMPERATURE
Details
cooled below 10° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (100 ml)
ADDITION
Type
ADDITION
Details
diluted with AcOEt (200 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with AcOEt (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (50 to 100% AcOEt/hexane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)N1C(C(C=2C1=NC=CC2)CC2=NC=C(C=C2CO)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.